![molecular formula C10H18O B3381509 1-Cyclohexylbutan-2-one CAS No. 24476-17-3](/img/structure/B3381509.png)
1-Cyclohexylbutan-2-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Cyclohexylbutan-2-one consists of a cyclohexyl group attached to a butan-2-one group . The molecular weight is 154.25 g/mol. The molecular structure of a compound can be analyzed using various techniques, including computational methods .
Physical And Chemical Properties Analysis
This compound is a cyclic ketone with a molecular weight of 154.25 g/mol. The physical and chemical properties of a compound can be analyzed using various techniques, including high-throughput methods .
Scientific Research Applications
Ionic Transfer Reactions
1-Cyclohexylbutan-2-one has potential applications in the field of ionic transfer reactions. Research has been conducted on the use of cyclohexadiene-based surrogates, which could be relevant to this compound, in metal-free ionic transfer reactions. These compounds have been used as surrogates for handling challenging compounds, showing promise in various chemical transformations (Walker & Oestreich, 2019).
Catalysis and Synthetic Applications
Research on cyclohexane derivatives like this compound has demonstrated their utility in catalysis and synthetic chemistry. Studies have shown the effectiveness of these compounds in reactions like transfer hydro-tert-butylation and in the synthesis of complex molecules, highlighting their versatility in organic synthesis (Keess & Oestreich, 2017).
Pharmaceutical Synthesis
Compounds structurally related to this compound have been utilized in pharmaceutical synthesis. For example, studies involving cyclohexanone derivatives have demonstrated their role in the synthesis of various pharmaceuticals, indicating the potential for this compound in similar applications (Liu et al., 2013).
Electrochemical Applications
In electrochemistry, cyclohexane derivatives have been explored for their potential in electrocatalytic reactions. Research on the electrocatalytic hydrogenation of cyclohexene compounds, which are structurally similar to this compound, has revealed their usefulness in achieving high selectivity in hydrogenation reactions (Dabo et al., 1997).
Green Chemistry
The Michael addition reactions of cyclohexenone compounds in water have been studied, illustrating the role of such compounds in promoting green chemistry practices. This research points towards the use of this compound in environmentally friendly chemical processes (Silva et al., 1999).
Future Directions
properties
IUPAC Name |
1-cyclohexylbutan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-10(11)8-9-6-4-3-5-7-9/h9H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICCKEFQTCBFAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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